Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
CAS No.: 646509-72-0
Cat. No.: VC17339924
Molecular Formula: C15H13ClN4O2S
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646509-72-0 |
|---|---|
| Molecular Formula | C15H13ClN4O2S |
| Molecular Weight | 348.8 g/mol |
| IUPAC Name | ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate |
| Standard InChI | InChI=1S/C15H13ClN4O2S/c1-2-22-12(21)7-20-9-19-13-14(20)17-8-18-15(13)23-11-5-3-10(16)4-6-11/h3-6,8-9H,2,7H2,1H3 |
| Standard InChI Key | NACJPIZBOSYPSQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate belongs to the purine derivative class, featuring a nine-membered bicyclic purine system substituted at the 6-position with a 4-chlorophenylthio group and at the 9-position with an ethyl acetate side chain. The IUPAC name, ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate, systematically describes its substituents and bonding pattern. Its canonical SMILES notation, CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl, provides a precise representation of atomic connectivity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 646509-72-0 | |
| Molecular Formula | ||
| Molecular Weight | 348.8 g/mol | |
| InChI Key | NACJPIZBOSYPSQ-UHFFFAOYSA-N | |
| PubChem CID | 477991 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate involves multi-step organic reactions, typically beginning with the functionalization of the purine core. Key steps include:
-
Purine Core Modification: Introduction of the 4-chlorophenylthio group at the 6-position via nucleophilic aromatic substitution, leveraging the electrophilic nature of the purine’s C6 position.
-
Acetate Side Chain Attachment: Alkylation at the N9 position using ethyl bromoacetate or analogous reagents to install the ethyl acetate moiety.
Reaction progress is monitored using thin-layer chromatography (TLC), with purification achieved through recrystallization or column chromatography. Yield optimization often requires precise control of reaction temperature and stoichiometry.
Structural Validation
Post-synthesis, the compound is characterized using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: and NMR spectra confirm proton environments and carbon frameworks, with characteristic shifts for the purine ring (δ 8.2–8.5 ppm for H-2 and H-8), ethyl acetate group (δ 1.3 ppm for CH, δ 4.2 ppm for OCH), and aromatic protons (δ 7.3–7.5 ppm).
-
Infrared (IR) Spectroscopy: Absorbance bands at ~1700 cm (C=O stretch), 1250 cm (C-O ester), and 690 cm (C-S stretch) validate functional groups.
-
Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 348.8, consistent with the molecular formula .
Biological Activities and Mechanistic Insights
Antimicrobial Applications
The 4-chlorophenylthio group may enhance membrane permeability, enabling activity against Gram-negative pathogens. Related purine thioethers have demonstrated:
-
Type III Secretion System (T3SS) Inhibition: Disruption of bacterial virulence factors in Escherichia coli and Salmonella spp. at sub-MIC concentrations .
-
Synergy with Antibiotics: Enhanced efficacy of β-lactams and fluoroquinolones in multidrug-resistant strains .
Research Limitations and Future Directions
Knowledge Gaps
-
Pharmacokinetic Data: Absence of in vivo ADME (absorption, distribution, metabolism, excretion) studies limits translational potential.
-
Target Specificity: Off-target effects on purinergic receptors (e.g., P2X7) remain uncharacterized.
Recommended Studies
-
High-Throughput Screening: Profile the compound against kinase and receptor panels to identify primary targets.
-
X-Ray Crystallography: Resolve ligand-protein complexes to guide structure-based optimization.
-
Toxicology Assessments: Evaluate acute/chronic toxicity in rodent models prior to clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume